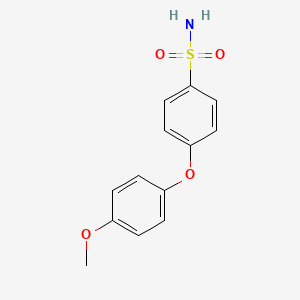

4-(4-Methoxyphenoxy)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-(4-methoxyphenoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCYQEUNOAFRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of this compound, a diaryl ether sulfonamide. The protocols and analytical discussions are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure reproducibility and deeper understanding.

Introduction and Strategic Rationale

The this compound scaffold is of significant interest in medicinal chemistry. It combines two key pharmacophores: the diaryl ether linkage, prevalent in numerous bioactive natural products and pharmaceuticals, and the sulfonamide group, a cornerstone of therapeutic agents since the advent of sulfa drugs.[1][2][3] The strategic assembly of this molecule requires careful consideration of bond formation to achieve high purity and yield.

Our synthetic strategy is predicated on a robust and logical retrosynthetic analysis, which dictates a two-part approach: the initial construction of the diaryl ether backbone followed by the introduction of the sulfonamide functionality.

Retrosynthetic Analysis

The disconnection of the target molecule reveals two primary synthetic opportunities: the C-O ether bond and the S-N sulfonamide bond. The most logical disconnection is at the sulfonamide bond, leading back to the precursor 4-(4-methoxyphenoxy)aniline. This intermediate is then disconnected at the ether linkage, yielding simple, commercially available starting materials. This approach isolates the two key bond-forming reactions, allowing for purification of the intermediate and ensuring a cleaner final reaction.

Caption: Retrosynthetic analysis of the target compound.

Synthesis Methodology

The synthesis is executed in two primary stages, as outlined by the retrosynthetic analysis. This workflow ensures that each critical bond formation can be optimized and the purity of the intermediate can be confirmed before proceeding.

Caption: Overall two-stage synthetic workflow.

Part 1: Synthesis of 4-(4-Methoxyphenoxy)aniline (Intermediate)

The formation of the diaryl ether linkage is achieved via the Ullmann condensation. This copper-catalyzed reaction is a classic, cost-effective, and robust method for coupling an aryl halide with a phenol.[4] While modern palladium-catalyzed methods exist, the Ullmann reaction's tolerance for the free amine on 4-aminophenol makes it a judicious choice, avoiding the need for protecting groups.

Experimental Protocol:

-

Reagent Charging: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq, as base), and copper(I) iodide (CuI, 0.1 eq, as catalyst).

-

Solvent Addition: Add N,N-Dimethylformamide (DMF) as the solvent. The volume should be sufficient to create a stirrable slurry.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is critical as copper(I) can be oxidized, deactivating the catalyst.

-

Aryl Halide Addition: Add 1-bromo-4-methoxybenzene (1.1 eq) to the mixture. A slight excess ensures the complete consumption of the limiting reagent, 4-aminophenol.

-

Reaction: Heat the mixture to 120-130 °C and maintain vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of cold water and stir.

-

Extract the aqueous slurry with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

Part 2: Synthesis of this compound (Final Product)

The conversion of the aniline intermediate to the primary sulfonamide is a well-established two-step, one-pot procedure. The aniline is first treated with chlorosulfonic acid to generate the corresponding sulfonyl chloride in situ, which is then quenched with ammonia to form the sulfonamide.

Experimental Protocol:

-

Chlorosulfonation:

-

Place the purified 4-(4-methoxyphenoxy)aniline (1.0 eq) in a dry flask and cool it to 0 °C in an ice bath.

-

CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate personal protective equipment.

-

Slowly add chlorosulfonic acid (HSO₃Cl, 3.0-4.0 eq) dropwise to the cooled aniline, maintaining the temperature below 5 °C. The excess acid serves as both reagent and solvent.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

-

Ammonolysis:

-

Carefully pour the reaction mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the intermediate sulfonyl chloride.

-

Immediately add a concentrated solution of ammonium hydroxide (NH₄OH) until the mixture is strongly basic (pH > 10). This converts the sulfonyl chloride to the desired sulfonamide. The reaction is exothermic and should be performed with cooling.

-

-

Isolation and Purification:

-

Stir the basic mixture for 30 minutes. The solid product should precipitate.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound as a crystalline solid.

-

Characterization and Structural Elucidation

Unequivocal structural confirmation and purity assessment are paramount.[8][9] A combination of spectroscopic and analytical techniques is employed to provide a self-validating system of characterization.[10][11][12]

Caption: Workflow for analytical characterization.

Expected Analytical Data

The following tables summarize the expected data for the successful characterization of this compound (Molecular Formula: C₁₃H₁₃NO₄S, Molecular Weight: 279.31 g/mol ).

Table 1: Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.8-7.9 | Doublet | 2H | Ar-H (ortho to -SO₂NH₂) | Deshielded by the electron-withdrawing sulfonamide group. |

| ~7.0-7.1 | Doublet | 2H | Ar-H (ortho to ether O) | Shielded relative to the other ring. |

| ~6.9-7.0 | Multiplet | 4H | Remaining Ar-H | Overlapping signals from both aromatic rings. |

| ~7.2 | Broad Singlet | 2H | -SO₂NH₂ | Exchangeable protons; shift is concentration and solvent dependent. |

| ~3.8 | Singlet | 3H | -OCH₃ | Characteristic singlet for a methoxy group. |

Note: Proton NMR spectra of sulfonamides can show characteristic shifts for aromatic and amide protons.[13][14][15]

Table 2: Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~158-160 | Ar-C -OCH₃ | Quaternary carbon attached to the electron-donating methoxy group. |

| ~152-154 | Ar-C -O-Ar | Quaternary carbon of the ether linkage. |

| ~140-142 | Ar-C -SO₂ | Quaternary carbon attached to the sulfonamide group. |

| ~128-130 | Ar-C H | Aromatic carbons ortho to the sulfonamide group. |

| ~120-122 | Ar-C H | Aromatic carbons. |

| ~115-118 | Ar-C H | Aromatic carbons. |

| ~55-56 | -OC H₃ | Aliphatic carbon of the methoxy group. |

Note: The chemical shifts are estimations based on known values for similar aromatic sulfonamides and ethers.[16][17]

Table 3: Key IR Spectroscopy and Mass Spectrometry Data

| Technique | Expected Value / Observation | Functional Group / Fragment |

|---|---|---|

| IR (cm⁻¹) | 3350-3250 (two bands) | N-H stretch (primary sulfonamide) |

| 1350-1310 & 1160-1120 | S=O asymmetric & symmetric stretch | |

| 1250-1200 | C-O-C asymmetric stretch (aryl ether) | |

| MS (ESI+) | m/z ~280.06 | [M+H]⁺ (Protonated Molecular Ion) |

| m/z ~302.04 | [M+Na]⁺ (Sodium Adduct) |

| | Fragmentation | Loss of SO₂ (m/z ~216) is a common pathway for aromatic sulfonamides.[18] |

Note: IR spectroscopy is a powerful tool for identifying the key sulfonamide and ether functional groups.[3][19][20][21] High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass to within a few ppm.[22][23]

Elemental Analysis

Elemental analysis provides the ultimate confirmation of purity and empirical formula.[24][25][26][27] For a compound to be considered pure, the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values.

Table 4: Elemental Analysis Data for C₁₃H₁₃NO₄S

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 55.90 | To be determined |

| Hydrogen (H) | 4.69 | To be determined |

| Nitrogen (N) | 5.01 | To be determined |

Safety and Handling

-

Chlorosulfonic Acid: Extremely corrosive and water-reactive. Must be handled in a fume hood with acid-resistant gloves, a lab coat, and eye protection.

-

DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

-

General Precautions: All synthetic steps should be carried out in well-ventilated areas. Standard laboratory safety practices should be followed at all times.

Conclusion

This guide details a reliable and logically structured pathway for the synthesis of this compound. By employing a sequential Ullmann condensation and chlorosulfonation/ammonolysis strategy, the target compound can be obtained in high purity. The comprehensive characterization workflow, combining NMR, IR, MS, and elemental analysis, provides a robust and self-validating system to confirm the identity and quality of the final product, making it suitable for further research and development applications.

References

- The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive. Benchchem.

- A Look at Elemental Analysis for Organic Compounds. AZoM.

- Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.

- Elemental Analysis - Organic & inorganic Compounds. Eltra.

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot.

- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.

- Modern Analytical Technique for Characterization Organic Compounds.

- Elemental analysis. Wikipedia.

- Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed.

- Synthesis of sulfonamides from sulfinate salts and amines or anilines. ResearchGate.

- Element analysis.

- Buy 4-(4-Methoxyphenoxy)aniline | 31465-36-8. Smolecule.

- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC - NIH.

- Ullmann Condensation. SynArchive.

- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters.

- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.

- INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online.

- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.

- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

- Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir - ACS Publications.

- Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications.

- Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic.

- Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Semantic Scholar.

- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.

- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal.

- Characterising new chemical compounds & measuring results. Royal Society Publishing.

- 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed.

- The Ullmann Ether Condensation. ResearchGate.

- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate.

- IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate.

- Characterization of Organic Compounds. ACS Publications - American Chemical Society.

- N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. RSC Publishing.

- 4-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. ChemScene.

- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.

- The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed) (RSC Publishing).

- The infrared spectra of some sulphonamides. Sci-Hub.

- 4-Methoxybenzenesulfonamide. PubChem - NIH.

- 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. PubChem.

- This compound (C13H13NO4S). PubChemLite.

- Compound 4-methoxy-N-(4-methoxyphenyl)-N-(4-methylbenzene-1-sulfonyl)benzamide.

- Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa.

- 4-(4-Methoxyphenoxy)aniline. Lead Sciences.

- 4-(4-Methoxyphenoxy)aniline. PubChem - NIH.

- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.

- N-(4-Methoxyphenyl)benzenesulfonamide. PMC - NIH.

- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.

- (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. ResearchGate.

Sources

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. synarchive.com [synarchive.com]

- 5. Buy 4-(4-Methoxyphenoxy)aniline | 31465-36-8 [smolecule.com]

- 6. 4-(4-Methoxyphenoxy)aniline - Lead Sciences [lead-sciences.com]

- 7. 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rroij.com [rroij.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 22. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. azom.com [azom.com]

- 25. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 26. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 27. Elemental analysis - Wikipedia [en.wikipedia.org]

biological activity of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide

An In-Depth Technical Guide to the Biological Activity of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the potential biological activities of a specific derivative, this compound. While direct experimental data on this compound is limited, this document synthesizes information from structurally related molecules to infer its potential mechanisms of action and therapeutic applications. We will delve into the established roles of sulfonamides as antimicrobial, anticancer, and cardiovascular agents, as well as their function as enzyme inhibitors. Furthermore, this guide furnishes detailed, generalized protocols for the synthesis and biological evaluation of such compounds, aiming to equip researchers with the foundational knowledge required to explore the therapeutic potential of this compound.

Introduction: The Versatility of the Sulfonamide Moiety

The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a key pharmacophore in a multitude of clinically significant drugs.[1] Since the discovery of the antibacterial properties of prontosil in 1932, the sulfonamide scaffold has been extensively explored, leading to the development of drugs for a wide array of therapeutic applications.[2] These include treatments for bacterial infections, glaucoma, epilepsy, obesity, and cancer.[2] The biological activity of sulfonamides is intrinsically linked to their ability to mimic or compete with endogenous molecules, thereby inhibiting key enzymatic pathways. The specific substitutions on the benzene ring and the sulfonamide nitrogen dictate the compound's target and, consequently, its therapeutic effect.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to any investigation into its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₄S | [3] |

| Molecular Weight | 279.31 g/mol | N/A |

| IUPAC Name | 4-(4-methoxyphenoxy)benzenesulfonamide | [3] |

| SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N | [3] |

| InChI | InChI=1S/C13H13NO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H2,14,15,16) | [3] |

| Predicted XlogP | 2.0 | [3] |

Potential Biological Activities (Inferred)

Based on the activities of structurally analogous compounds, this compound may exhibit a range of biological effects.

Antimicrobial Activity

The archetypal biological activity of sulfonamides is their antibacterial effect.[1] This is achieved through the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides halt folate production, leading to bacteriostasis.[4] Given the presence of the core benzenesulfonamide structure, it is plausible that this compound could exert antimicrobial effects.

Hypothesized Mechanism of Antibacterial Action

Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

Anticancer Activity

Recent research has highlighted the potential of sulfonamide derivatives as anticancer agents, acting through various mechanisms:

-

Tubulin Polymerization Inhibition: Certain sulfonamides have been shown to inhibit the polymerization of tubulin, a critical process for microtubule formation and cell division.[5] This disruption of the cytoskeleton leads to mitotic arrest and apoptosis in cancer cells. The N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) is a known inhibitor of tubulin polymerization.[5] The presence of a methoxybenzene moiety in this compound suggests that it could potentially interact with the tubulin binding site.

-

Oxidative Phosphorylation (OXPHOS) Inhibition: Some benzene-1,4-disulfonamides have been identified as potent inhibitors of OXPHOS, a key metabolic pathway for energy production in cancer cells.[6] By targeting Complex I of the electron transport chain, these compounds deplete ATP production, leading to cancer cell death.[6]

Carbonic Anhydrase Inhibition

Primary sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2][7] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in:

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.[7]

-

Diuresis: CA inhibitors acting on the proximal tubules of the kidney have a diuretic effect.

-

Epilepsy and Altitude Sickness: Some CA inhibitors have demonstrated efficacy in these conditions.

The unsubstituted sulfonamide group in this compound makes it a candidate for carbonic anhydrase inhibition.

Cardiovascular Effects

Derivatives of benzenesulfonamide have been reported to exhibit cardiovascular activity. For instance, some compounds have been shown to decrease arterial blood pressure through the blockade of endothelin receptors.[8] Other sulfonamide derivatives act as inhibitors of angiotensin II AT1 and endothelin ETA receptors.[8]

Synthesis and Characterization: A General Approach

The synthesis of benzenesulfonamide derivatives is a well-established process in organic chemistry.

General Synthesis Protocol

The most common method for the synthesis of primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia. A plausible synthetic route for this compound is outlined below.

Generalized Synthesis Workflow

Caption: A potential synthetic route for this compound.

Step-by-Step Methodology:

-

Sulfonation: 4-Phenoxyphenol is reacted with a sulfonating agent, such as chlorosulfonic acid, typically at a low temperature to introduce the sulfonyl chloride group onto the benzene ring, yielding 4-(4-hydroxyphenoxy)benzene-1-sulfonyl chloride.

-

Methylation: The hydroxyl group of the intermediate is then methylated using a suitable methylating agent like dimethyl sulfate in the presence of a base to form 4-(4-methoxyphenoxy)benzene-1-sulfonyl chloride.

-

Amination: The resulting sulfonyl chloride is subsequently treated with an excess of aqueous ammonia. The ammonia acts as a nucleophile, displacing the chloride to form the primary sulfonamide, this compound.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent such as methanol or ethanol, to yield the final compound.[9]

Characterization Techniques

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, including the S=O stretches of the sulfonamide (typically around 1350 and 1160 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and the C-O-C ether linkage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure by analyzing the chemical shifts and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystalline state.[10][11]

Experimental Protocols for Biological Evaluation

To ascertain the , a series of in vitro and in vivo assays are necessary. Below is a representative protocol for assessing its potential antimicrobial activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a panel of pathogenic bacteria.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Bacterial Inoculum Preparation: Grow the bacterial strains overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using CAMHB to achieve a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Future Research Directions

The therapeutic potential of this compound remains to be elucidated through rigorous scientific investigation. Future research should focus on:

-

Direct Synthesis and Characterization: The first crucial step is the actual synthesis and thorough analytical characterization of the compound.

-

Broad-Spectrum Biological Screening: The compound should be screened against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes like carbonic anhydrases.

-

Mechanism of Action Studies: If significant activity is observed, further studies should be conducted to elucidate the specific molecular mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the relationship between chemical structure and biological activity, which can guide the design of more potent and selective compounds.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy and safety profiles.

Conclusion

While direct experimental evidence for the is currently lacking, its chemical structure, featuring a primary benzenesulfonamide core and a methoxyphenoxy substituent, strongly suggests a potential for diverse pharmacological effects. By drawing parallels with structurally related compounds, this guide has outlined plausible activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory actions. The provided general protocols for synthesis and biological evaluation offer a roadmap for researchers to systematically investigate this promising molecule. The exploration of novel sulfonamide derivatives like this compound continues to be a fertile ground for the discovery of new therapeutic agents.

References

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024-03-25).

-

Ibrahim, S., Tahir, M. N., Iqbal, N., Shahwar, D., & Raza, M. A. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

- Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019-09-14).

-

PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S. C., & Fun, H.-K. (n.d.). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H13NO4S). Retrieved from [Link]

-

Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity. (2025-08-09). Retrieved from [Link]

-

Ibrahim, S., Tahir, M. N., Iqbal, N., Shahwar, D., & Raza, M. A. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. Retrieved from [Link]

-

Vaškevičiūtė, K., Zubrienė, A., Smirnov, A., Mickevičius, V., & Matulis, D. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(12), 2119. Retrieved from [Link]

-

Anand, P., Singh, B., & Singh, N. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(44), 62137–62151. Retrieved from [Link]

-

Xiang, Y., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 64(15), 11379–11396. Retrieved from [Link]

-

Shepard, K. L., et al. (1991). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides. Journal of Medicinal Chemistry, 34(10), 3098–3105. Retrieved from [Link]

-

Wood, W. B. (1942). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. The Journal of Experimental Medicine, 75(4), 369–381. Retrieved from [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C13H13NO4S) [pubchemlite.lcsb.uni.lu]

- 4. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide: A Technical Guide for Drug Discovery Professionals

Introduction: The Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry

The sulfonamide functional group represents a cornerstone in drug discovery, with its presence in a wide array of therapeutic agents spanning antibacterial, antiviral, anti-inflammatory, and anticancer applications.[1][2][3][4] The inherent chemical properties of the sulfonamide moiety, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in enzyme active sites, contribute to its versatility as a pharmacophore.[1] This guide delves into the potential mechanisms of action of a specific, yet under-explored molecule, 4-(4-Methoxyphenoxy)benzene-1-sulfonamide. While direct experimental data for this compound is scarce, by leveraging our understanding of the broader class of benzenesulfonamide derivatives, we can postulate and explore its likely biological targets and signaling pathways. This document serves as a technical roadmap for researchers aiming to elucidate the therapeutic potential of this intriguing compound.

Postulated Mechanisms of Action: An Evidence-Based Exploration

Based on extensive research into structurally related benzenesulfonamide derivatives, we can hypothesize several primary mechanisms of action for this compound. These potential pathways are not mutually exclusive and warrant experimental validation.

Enzyme Inhibition: A Prominent Avenue of Activity

The sulfonamide group is a well-established zinc-binding group, making enzymes that utilize a zinc cofactor in their active site prime targets.[5]

-

Carbonic Anhydrase (CA) Inhibition: A predominant target for sulfonamides is the carbonic anhydrase family of enzymes.[1][5][6][7] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers. We postulate that the sulfonamide nitrogen of this compound could coordinate with the zinc ion in the CA active site, leading to potent inhibition. The methoxyphenoxy substituent would likely occupy the hydrophobic half of the active site, potentially conferring isoform selectivity.

-

Protease Inhibition: Various classes of proteases, including matrix metalloproteinases (MMPs) and serine proteases, are known to be inhibited by sulfonamide-containing compounds.[1][3] These enzymes play critical roles in cancer progression and inflammatory diseases. The mechanism often involves the sulfonamide moiety interacting with the catalytic residues or metal ions within the enzyme's active site.

-

Other Potential Enzyme Targets: The broader literature on sulfonamides suggests other potential enzyme targets, including phospholipase A2, involved in inflammatory responses, and glyoxalase I, a target for cancer therapy.[8][9]

Experimental Workflows for Target Validation

To systematically investigate the postulated mechanisms of action, a multi-pronged experimental approach is essential. The following protocols provide a robust framework for elucidating the molecular targets of this compound.

Workflow 1: Broad-Spectrum Enzyme Inhibition Screening

This initial workflow aims to identify potential enzyme targets through a high-throughput screening approach.

Caption: High-throughput screening workflow for identifying enzyme targets.

Protocol: Carbonic Anhydrase II Inhibition Assay (Esterase Activity)

-

Reagent Preparation:

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4.

-

CA-II Enzyme: Human Carbonic Anhydrase II, diluted in assay buffer to the desired concentration.

-

Substrate: p-Nitrophenyl acetate (pNPA), dissolved in DMSO.

-

Test Compound: this compound, serially diluted in DMSO.

-

Positive Control: Acetazolamide.

-

-

Assay Procedure:

-

Add 2 µL of the test compound, positive control, or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 178 µL of CA-II enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of pNPA substrate to each well.

-

Monitor the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of p-nitrophenol production (slope of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Workflow 2: Cellular Target Engagement and Phenotypic Screening

This workflow assesses the compound's activity in a cellular context to understand its physiological effects.

Caption: Cellular screening workflow to evaluate phenotypic effects and target engagement.

Protocol: Western Blot for Downstream Signaling

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of signaling molecules) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the levels of target proteins to a loading control (e.g., GAPDH, β-actin).

-

Analyze changes in protein expression or phosphorylation status in response to compound treatment.

-

Quantitative Data Summary

As direct experimental data for this compound is not yet available, the following table presents representative inhibitory concentrations (IC50) for various benzenesulfonamide derivatives against different enzyme targets to provide a comparative context.

| Benzenesulfonamide Derivative | Target Enzyme | IC50 / Ki (nM) | Reference |

| Acetazolamide | Carbonic Anhydrase II | 12 | [6] |

| N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide | Phospholipase A2 | 9 | [8] |

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | Glyoxalase I | 390 | [9] |

| 7-chloro-6-flouro substituted sulphfonamide derivative | Carbonic Anhydrase II | 83 | [5] |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the rich history of sulfonamide-based drugs provides a strong foundation for targeted investigation. The proposed workflows, focusing on enzyme inhibition and cellular pathway analysis, offer a comprehensive strategy to uncover its therapeutic potential. Future studies should also include in vivo efficacy models based on the confirmed in vitro mechanism, as well as comprehensive ADME-Tox profiling to assess its drug-like properties. The exploration of this molecule underscores the enduring value of established pharmacophores in the quest for novel therapeutics.

References

-

Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 147–189. [Link]

-

Kawakami, Y., et al. (1995). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of medicinal chemistry, 38(19), 3749–3761. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 956894. [Link]

-

Al-Balas, Q., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Pharmaceuticals, 15(4), 415. [Link]

-

Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic chemistry, 148, 108076. [Link]

-

Huseynova, A., et al. (2025). Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. Journal of biochemical and molecular toxicology, 39(9), e70452. [Link]

-

Arshad, M. F., et al. (2020). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 128-135. [Link]

-

Di Fiore, A., et al. (2007). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. Current pharmaceutical design, 13(33), 3398–3429. [Link]

-

Saleem, H., et al. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Organic Chemistry, 27(12), 1017-1036. [Link]

-

Svirskis, S., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 29(2), 488. [Link]

-

Hernández-Luis, F., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of the Mexican Chemical Society, 68(1), 1-11. [Link]

-

Adole, V. A., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. International Journal of Chemistry, 11(4), 1-6. [Link]

Sources

- 1. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Investigation of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical sciences and materials research, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide, a molecule of significant interest due to its core structural motifs—a diaryl ether linkage and a sulfonamide group—which are prevalent in a multitude of biologically active compounds.[1] This document, authored from the perspective of a Senior Application Scientist, offers a predictive and instructional framework for the spectroscopic analysis of this target compound. By dissecting the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the foundational knowledge to confidently identify and characterize this and structurally related molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous structures, ensuring a robust and scientifically rigorous guide.

Molecular Structure and its Spectroscopic Implications

The structural architecture of this compound dictates its unique spectroscopic fingerprint. The molecule is comprised of two key moieties: a 4-methoxyphenoxy group and a benzene-1-sulfonamide group, connected via an ether linkage. This arrangement leads to a distinct electronic environment for each atom, which in turn governs its interaction with various forms of electromagnetic radiation. Understanding this structure is the first step in predicting and interpreting its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By analyzing the chemical shifts, multiplicities, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons, the methoxy protons, and the sulfonamide protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it can help in observing the exchangeable NH₂ protons.

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: A standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) should be employed to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.0 | Doublet | 2H | Protons ortho to SO₂NH₂ | The strong electron-withdrawing effect of the sulfonyl group deshields these protons significantly. |

| ~ 7.0 - 7.2 | Doublet | 2H | Protons meta to SO₂NH₂ | These protons are less affected by the sulfonyl group and are shielded by the ether oxygen. |

| ~ 6.9 - 7.1 | Doublet | 2H | Protons ortho to OCH₃ | The electron-donating methoxy group shields these protons. |

| ~ 6.8 - 7.0 | Doublet | 2H | Protons meta to OCH₃ | These protons are also shielded by the methoxy group. |

| ~ 3.8 | Singlet | 3H | OCH₃ | The methyl protons of the methoxy group will appear as a sharp singlet. |

| ~ 7.2 (broad) | Singlet | 2H | SO₂NH₂ | The chemical shift of these exchangeable protons can vary and the signal is often broad.[3] |

Note: The exact chemical shifts can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C-OCH₃ | The carbon attached to the electron-donating methoxy group is shielded. |

| ~ 155 | C-O (ether) | The carbon atom of the ether linkage is also in a relatively electron-rich environment. |

| ~ 145 | C-SO₂ | The carbon directly attached to the electron-withdrawing sulfonyl group is significantly deshielded. |

| ~ 130 | C-H (ortho to SO₂) | Deshielded due to the proximity of the sulfonyl group. |

| ~ 125 | C-H (meta to SO₂) | Less deshielded compared to the ortho carbons. |

| ~ 120 | C-H (ortho to OCH₃) | Shielded by the methoxy group. |

| ~ 115 | C-H (meta to OCH₃) | Shielded by the methoxy group. |

| ~ 55 | OCH₃ | The methyl carbon of the methoxy group appears in the aliphatic region. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[2] The vibrational frequencies of bonds are sensitive to their environment, providing a characteristic "fingerprint" of the molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Medium, Broad | N-H stretch | The two N-H bonds of the primary sulfonamide will give rise to symmetric and asymmetric stretching vibrations.[4] |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of the C-H bonds in the benzene rings. |

| 1600-1450 | Strong | C=C stretch | Aromatic ring stretching vibrations. |

| ~1350 & ~1160 | Strong | S=O stretch | Asymmetric and symmetric stretching of the sulfonyl group are very strong and characteristic absorptions.[4] |

| 1250-1200 | Strong | C-O-C stretch | Asymmetric stretching of the diaryl ether linkage.[2] |

| ~1020 | Medium | C-O-C stretch | Symmetric stretching of the diaryl ether. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to confirm the structure.

Experimental Protocol:

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a prominent protonated molecule [M+H]⁺. Electron ionization (EI) can also be used to induce more fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.

Predicted Mass Spectral Data:

-

Molecular Ion: The exact mass of this compound (C₁₃H₁₃NO₄S) is 279.0565. A high-resolution mass spectrum should show a peak corresponding to [M+H]⁺ at m/z 280.0638.

-

Key Fragmentation Pathways: Under EI conditions, the molecule is expected to fragment in a predictable manner.

Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.

Conclusion: A Unified Spectroscopic Picture

The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural confirmation. The predicted data from ¹H NMR, ¹³C NMR, IR, and MS are highly complementary. The NMR data will elucidate the precise proton and carbon environments, the IR spectrum will confirm the presence of key functional groups (sulfonamide, ether, aromatic rings), and the mass spectrum will verify the molecular weight and provide structural clues through its fragmentation pattern. By following the outlined experimental protocols and utilizing the interpretive guidance provided, researchers can confidently and accurately characterize this and other structurally analogous molecules, thereby advancing their research and development endeavors.

References

-

PubChem. 1-Methoxy-4-(4-methylphenoxy)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting information: N-(4-Methoxyphenyl)naphthalene-2-sulfonamide 3b'. [Link]

-

ResearchGate. N-(4-Methoxyphenyl)benzenesulfonamide. [Link]

-

ResearchGate. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. [Link]

-

National Center for Biotechnology Information. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

-

Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

-

Fiveable. Spectroscopy of Ethers. [Link]

-

ResearchGate. Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone: (E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)-benzenesulfonamide. [Link]

-

MDPI. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. [Link]

-

ResearchGate. Figure 2. Representative mass spectra of selected sulfonamides without... [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). [Link]

-

PubMed. N-(4-Meth-oxy-phen-yl)benzene-sulfonamide. [Link]

-

Loyola eCommons. Spectrophotometric Determinations of the Sulfonamides. [Link]

-

European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

-

ACS Publications. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. [Link]

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]

-

Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. [Link]

-

ResearchGate. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. [Link]

-

Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. [Link]

-

Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]

-

Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

-

PubChem. 4-Methoxybenzamide. National Center for Biotechnology Information. [Link]

Sources

- 1. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand [mdpi.com]

- 4. ripublication.com [ripublication.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide

Introduction

4-(4-Methoxyphenoxy)benzene-1-sulfonamide is a molecule of interest within contemporary drug discovery and development programs. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is a critical prerequisite for advancing its development. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this specific sulfonamide.

The core objective of this document is to equip researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols necessary for a robust evaluation. We will delve into the causality behind experimental choices, ensuring that the described workflows are not merely procedural but are also self-validating systems grounded in established scientific principles and regulatory expectations. While specific experimental data for this compound is not widely published, this guide will serve as a complete roadmap for generating the necessary data in a reliable and reproducible manner.[1]

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its bioavailability and developability into a final drug product. Poor aqueous solubility can lead to low absorption and erratic pharmacokinetic profiles. Therefore, a comprehensive solubility assessment in a range of relevant solvent systems is a foundational step in early-stage drug development.

The Rationale Behind Solvent Selection

The choice of solvents for solubility screening is not arbitrary. It is a strategic decision aimed at understanding the compound's behavior in environments that mimic physiological conditions and those encountered during formulation development. Our selection is guided by the need to establish a developability profile:

-

Biorelevant Media: To predict in vivo dissolution, we move beyond simple aqueous buffers. Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are critical as they contain bile salts and lecithin, which mimic the conditions of the human small intestine and can significantly impact the solubility of lipophilic compounds.

-

pH-Dependent Solubility: The sulfonamide moiety suggests that the compound's ionization state, and therefore its solubility, will be pH-dependent. A comprehensive analysis across a physiological pH range (typically pH 1.2 to 7.4) is essential to predict its behavior throughout the gastrointestinal tract.

-

Common Formulation Solvents: Solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used in liquid and semi-solid formulations. Determining the compound's solubility in these excipients is crucial for later-stage formulation design. The extended Hildebrand solubility approach can be a useful theoretical framework for understanding and predicting solubility in solvent blends.[2]

Experimental Protocol: Equilibrium Solubility Determination

The gold-standard method for determining solubility is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected solvent (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, Water, FaSSIF, Ethanol). The presence of solid material is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a physiologically relevant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully extract an aliquot of the supernatant. It is critical to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.[3]

-

Data Analysis: Calculate the solubility by comparing the peak area of the diluted sample to a standard curve of known concentrations.

Data Presentation: A Template for Your Results

All quantitative solubility data should be summarized for clear comparison. The following table serves as a template for presenting your experimentally determined values.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | [Experimental Data] |

| Phosphate Buffer | 6.8 | 25 | [Experimental Data] |

| Purified Water | ~7.0 | 25 | [Experimental Data] |

| FaSSIF | 6.5 | 37 | [Experimental Data] |

| FeSSIF | 5.0 | 37 | [Experimental Data] |

| Ethanol | N/A | 25 | [Experimental Data] |

| Propylene Glycol | N/A | 25 | [Experimental Data] |

| PEG 400 | N/A | 25 | [Experimental Data] |

Visualizing the Solubility Workflow

To ensure clarity in the experimental process, the following diagram outlines the key steps in the equilibrium solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment

Understanding the intrinsic stability of this compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Stability testing is guided by the International Council for Harmonisation (ICH) guidelines, which provide a framework for assessing how the quality of a drug substance varies over time under the influence of environmental factors.[4][5][6]

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment.[7] These studies involve subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8] This information is invaluable for developing stability-indicating analytical methods—methods that can resolve the intact API from any potential degradants.[9] The industry-accepted range for degradation is typically between 5-20%.[8]

Key Stress Conditions:

-

Acid/Base Hydrolysis: Evaluates stability in acidic and basic environments, simulating potential conditions in the GI tract or during certain formulation processes.

-

Oxidation: Assesses susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen or residual peroxides in excipients.

-

Photostability: Determines if the molecule is sensitive to light, which has implications for packaging and storage.

-

Thermal Degradation: Evaluates the impact of heat on the compound's stability.

Experimental Protocol: Forced Degradation Studies

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

Application of Stress:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat under the same conditions as the acid hydrolysis.

-

Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal: Expose a solid sample of the API to dry heat (e.g., 80°C).

-

Photostability: Expose both solid and solution samples to a controlled light source as per ICH Q1B guidelines.[10]

-

-

Neutralization and Dilution: For the acid and base hydrolysis samples, neutralize the solutions before analysis. Dilute all stressed samples to the same concentration as an unstressed control sample.

-

Analysis: Analyze all samples (stressed and unstressed control) using a stability-indicating HPLC method, typically coupled with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradants.

-

Mass Balance Calculation: A critical component of a trustworthy forced degradation study is the mass balance calculation. The sum of the assay of the main peak and the levels of all degradation products should be close to 100% of the initial concentration, demonstrating that all significant degradants have been detected.

Data Presentation: Forced Degradation Summary

The results of the forced degradation studies should be presented in a clear, tabular format.

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT/m/z) | Mass Balance (%) |

| 0.1 N HCl, 60°C, 24h | [Data] | [Data] | [Data] | [Data] |

| 0.1 N NaOH, 60°C, 24h | [Data] | [Data] | [Data] | [Data] |

| 3% H₂O₂, RT, 24h | [Data] | [Data] | [Data] | [Data] |

| Dry Heat, 80°C, 48h | [Data] | [Data] | [Data] | [Data] |

| ICH Photostability | [Data] | [Data] | [Data] | [Data] |

Visualizing the Stability Workflow

This diagram illustrates the logical flow of a forced degradation study, from stress application to data analysis.

Caption: Workflow for Forced Degradation Studies.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental requirement for its successful development as a pharmaceutical agent. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can generate the high-quality, reliable data necessary to make informed decisions about formulation strategies, storage conditions, and analytical method development. The self-validating nature of these protocols, grounded in ICH guidelines, ensures that the data generated will be robust and defensible, paving the way for the next stages of the drug development process.

References

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

-

ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Available at: [Link]

-

ICH guidelines for stability studies 1. Slideshare. Available at: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]

-

4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. PubChem. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

-

N-(4-Methoxyphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]

-

This compound (C13H13NO4S). PubChemLite. Available at: [Link]

-

N-(4-Meth-oxy-phen-yl)benzene-sulfonamide. PubMed. Available at: [Link]

-

Analytical Methods. OPUS. Available at: [Link]

-

4-Methoxybenzenesulfonamide. PubChem. Available at: [Link]

-

1-Methoxy-4-(4-methylphenoxy)benzene. PubChem. Available at: [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

-

Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C13H13NO4S) [pubchemlite.lcsb.uni.lu]

- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tis.wu.ac.th [tis.wu.ac.th]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide

Foreword: Charting a Course for Discovery

Molecular Profile of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide

This compound is a small molecule featuring a central diaryl ether scaffold, with a methoxy group on one phenyl ring and a sulfonamide group on the other.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₃NO₄S |

| Molecular Weight | 279.31 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N |

Source: PubChem CID 58955938

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs with antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The diaryl ether motif is also prevalent in biologically active compounds, contributing to the conformational flexibility and binding interactions with various protein targets. The combination of these two pharmacophores in this compound suggests a rich potential for therapeutic applications.

Hypothesized Therapeutic Targets and Rationale

Based on the structural components of this compound and the known activities of related compounds, we can hypothesize several potential therapeutic targets.

Carbonic Anhydrases (CAs)

Rationale: The primary sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits various isoforms of carbonic anhydrase.[4] CA inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer.[3][4] The substitution pattern on the benzene ring can influence isoform selectivity.

Key Experimental Validation:

-

In Vitro CA Inhibition Assay: A stopped-flow CO₂ hydrase assay is the gold standard for measuring the inhibition of CA isoforms.

-

Isothermal Titration Calorimetry (ITC): To determine the binding affinity and thermodynamic parameters of the interaction with different CA isoforms.

-

X-ray Crystallography: To elucidate the binding mode of the compound within the active site of key CA isoforms.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Rationale: Structurally related compounds containing a 1,4-bis(arylsulfonamido)naphthalene core have been identified as inhibitors of the Keap1-Nrf2 protein-protein interaction.[5][6] The diaryl ether in our molecule of interest may mimic the spatial arrangement of the two arylsulfonamido groups in these known inhibitors, potentially disrupting the Keap1-Nrf2 complex and activating the Nrf2-mediated antioxidant response.

Key Experimental Validation:

-

Fluorescence Polarization (FP) Assay: To screen for direct inhibition of the Keap1-Nrf2 protein-protein interaction.

-

Cell-Based Nrf2 Activation Assay: Using a reporter gene assay (e.g., ARE-luciferase) in a relevant cell line (e.g., HaCaT, A549) to measure the activation of the Nrf2 pathway.

-

Western Blot Analysis: To quantify the upregulation of Nrf2 target genes such as NQO1 and HO-1.

DKK1 (Dickkopf-1) Inhibition

Rationale: Recent studies have identified benzene sulfonamide derivatives as potential inhibitors of DKK1, a protein implicated in cancer progression.[7][8] The diaryl ether moiety could enhance binding to the DKK1 protein, offering a novel therapeutic strategy for certain cancers.

Key Experimental Validation:

-

ELISA-Based DKK1 Inhibition Assay: To measure the direct inhibition of DKK1 activity.

-

Cell Viability Assays: Using cancer cell lines that overexpress DKK1 to assess the cytotoxic or cytostatic effects of the compound.

-

Molecular Docking Studies: To predict the binding mode and interactions of the compound with the DKK1 protein.

Experimental Protocols: A Step-by-Step Guide

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory activity of this compound against various human carbonic anhydrase isoforms.

Materials:

-

Recombinant human CA isoforms (I, II, IX, XII)

-

This compound (test compound)

-

Acetazolamide (positive control)

-

CO₂-saturated water

-

Buffer (e.g., 20 mM HEPES, pH 7.4)

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and acetazolamide in DMSO.

-

In a reaction cuvette, mix the CA enzyme, buffer, and pH indicator.

-

In a separate syringe, load the CO₂-saturated water.

-

Rapidly mix the contents of the cuvette and the syringe in the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.

-

Repeat the experiment with varying concentrations of the test compound and the positive control.

-

Calculate the initial rates of reaction and determine the IC₅₀ values.

Diagram of Experimental Workflow:

Caption: Workflow for CA Inhibition Assay.

Cell-Based Nrf2 Activation Reporter Assay

This protocol describes a luciferase reporter assay to assess the ability of the test compound to activate the Nrf2 pathway in a cellular context.

Materials:

-

ARE-luciferase reporter cell line (e.g., HepG2-ARE)

-

This compound (test compound)

-

Sulforaphane (positive control)

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound or sulforaphane for a specified time (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to cell viability (e.g., using a parallel MTS assay).

-

Calculate the fold induction of luciferase activity compared to the vehicle control.

Diagram of Signaling Pathway:

Caption: Hypothesized Nrf2 Pathway Activation.

Summary of Quantitative Data and Future Directions

| Hypothesized Target | Key Validating Experiment | Primary Endpoint |

| Carbonic Anhydrases | In Vitro Inhibition Assay | IC₅₀ (nM) |

| Nrf2 Pathway | ARE-Luciferase Reporter Assay | Fold Induction |

| DKK1 | ELISA-Based Inhibition Assay | IC₅₀ (nM) |

The experimental pathways outlined in this guide provide a robust starting point for elucidating the therapeutic potential of this compound. Positive results from these initial in vitro and cell-based assays would warrant further investigation, including:

-

ADME/Tox Profiling: To assess the drug-like properties of the compound.

-

In Vivo Efficacy Studies: In relevant animal models of diseases related to the validated targets.

-

Lead Optimization: To improve potency, selectivity, and pharmacokinetic properties through medicinal chemistry efforts.

This structured and hypothesis-driven approach will enable a thorough and efficient evaluation of this compound, paving the way for potential new therapeutic discoveries.

References

- Vinola, K. G., et al. (2016). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.

- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(4), 134-143.

- Ibrahim, S., et al. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o298.

-

PubChem. (n.d.). 4-Methoxybenzenesulfonamide. Retrieved from [Link]

- Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1697–o1698.

-

PubChem. (n.d.). This compound. Retrieved from [Link]